(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form a nitro derivative under strong oxidizing conditions.
Reduction: The aromatic ring can undergo hydrogenation to reduce the chloro and methoxy groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated and demethoxylated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to natural amino acids. It serves as a probe to investigate the specificity and mechanism of various enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate neurotransmitter systems, making them candidates for the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Lacks the methoxy group, making it less hydrophobic.
(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride: Lacks the chloro group, affecting its reactivity.
(S)-3-Amino-3-(4-chloro-5-methoxyphenyl)propanoic acid hydrochloride: The position of the chloro group is different, altering its steric and electronic properties.
Uniqueness
(S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVDYBHADSVOU-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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